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Compound of Interest

Compound Name: Vanilpyruvic acid

Cat. No.: B085985

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic
compound and a human urinary metabolite.[1] Its presence has been linked to the inborn
metabolic disorder aromatic L-amino acid decarboxylase deficiency. Despite its clinical
relevance, a comprehensive public repository of its experimental spectroscopic data is notably
scarce. This guide aims to provide an in-depth technical overview of the expected
spectroscopic characteristics of vanilpyruvic acid, based on predicted data and analysis of
structurally related compounds. This information is crucial for researchers involved in its
synthesis, identification, and characterization in biological matrices.

Chemical Structure
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IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid[1] Molecular Formula:

C10H100s5 Molecular Weight: 210.18 g/mol [1] Structure:

Mass Spectrometry Data

While experimental mass spectra for vanilpyruvic acid are not widely available, predicted data
provides valuable insights for its identification.

Mass Spectrometry Data (Predicted)

Monoisotopic Mass 210.05282343 Da

splash10-00ri-9432000000-

Predicted GC-MS Spectrum (2 TMS)
3d55712bbfe9bdc7e323

splash10-029f-0930000000-

Predicted LC-MS/MS Spectrum (10V, Positive)
79860b8c616f4618d363

splash10-029f-0930000000-

Predicted LC-MS/MS Spectrum (20V, Positive)
79860b8c616f4618d363

splash10-029f-0930000000-

Predicted LC-MS/MS Spectrum (40V, Positive)
79860b8c616f4618d363

InChlKey YGQHQTMRZPHIBB-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for vanilpyruvic acid is not readily available in public databases.
However, by analyzing the spectra of structurally similar compounds like vanillic acid and
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pyruvic acid, we can predict the expected chemical shifts for vanilpyruvic acid.

Predicted *H NMR Spectral Data

Predicted Chemical

Proton _ Multiplicity Notes
Shift (ppm)

Ar-H (on C2) ~7.0 d

Ar-H (on C5) ~6.8 d

Ar-H (on C6) ~6.9 dd

-CH:- ~4.0 s

-OCHs ~3.9 S

) Exchangeable with

-OH (phenolic) ~5.8 s (broad)
D20
Exchangeable with

-COOH ~9-10 s (broad)

D20

Predicted *C NMR Spectral Data
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Predicted Chemical Shift

Carbon Notes
(Ppm)

C=0 (keto) ~195
C=0 (carboxyl) ~170
C1l ~125
Cc2 ~115
C3 ~148
C4 ~145
C5 ~116
C6 ~123
-CHa- ~40
-OCHs ~56

Infrared (IR) Spectroscopy

Experimental IR spectra of vanilpyruvic acid are not readily found. The expected
characteristic absorption bands can be inferred from the functional groups present in the
molecule and by comparison with related compounds like vanillic acid.
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Predicted Absorption Range

Functional Group Vibration
(cm~)
O-H (phenolic) 3500-3300 Stretching (broad)
O-H (carboxylic acid) 3300-2500 Stretching (very broad)
C-H (aromatic) 3100-3000 Stretching
C-H (aliphatic) 3000-2850 Stretching
C=0 (keto) 1720-1700 Stretching
C=0 (carboxylic acid) 1710-1680 Stretching
C=C (aromatic) 1600-1450 Stretching
C-0 (ether) 1275-1200 (asym), 1075-1020 Stretching
(sym)
O-H (bend) 1440-1395 Bending
C-O (carboxylic acid) 1320-1210 Stretching

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a

compound like vanilpyruvic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified vanilpyruvic acid in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCIs, or D20 with appropriate pH

adjustment). The choice of solvent will depend on the solubility of the compound and the

desired exchange of labile protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Process the data with appropriate phasing and baseline correction.

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: 1024 or more scans (due to the low natural abundance of 13C),
relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

o Process the data with appropriate phasing and baseline correction.

e 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton
and carbon signals.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of finely ground vanilpyruvic acid (1-2 mg)
with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent
pellet using a hydraulic press.

o Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the beam path and record the sample spectrum.
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o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of vanilpyruvic acid in a suitable solvent
(e.g., methanol, acetonitrile, or water).

¢ Instrumentation:

o For Electrospray lonization (ESI-MS): Use a mass spectrometer equipped with an ESI
source, often coupled to a liquid chromatograph (LC-MS) for separation prior to analysis.

o For Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require
derivatization (e.qg., silylation) to increase its volatility.

» Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source or inject it into an LC
system. Acquire mass spectra in both positive and negative ion modes over a suitable
mass range (e.g., m/z 50-500).

o GC-MS: Inject the derivatized sample into the GC. The separated components will be
introduced into the mass spectrometer for ionization (typically by electron impact, EI) and

analysis.

o Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by
selecting the precursor ion of interest and subjecting it to collision-induced dissociation

(CID) to obtain a product ion spectrum.

Logical and Metabolic Workflows
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Caption: A logical workflow for the spectroscopic analysis and structure confirmation of a
compound like vanilpyruvic acid.
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Caption: The metabolic context of vanilpyruvic acid in relation to Aromatic L-Amino Acid
Decarboxylase (AADC) deficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Vanilpyruvic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085985#spectroscopic-data-of-vanilpyruvic-acid-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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